potassium;3-phenylprop-1-enylbenzene

Description

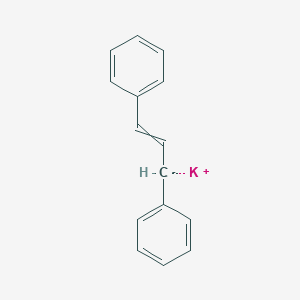

Potassium 3-phenylprop-1-enylbenzene (hypothetical structure inferred from nomenclature) is postulated to consist of a benzene ring substituted with a 3-phenylprop-1-enyl group (CH₂=CH-CH₂-Ph) and a potassium counterion. The compound likely forms an ionic structure, where the potassium ion balances a negative charge localized on the aromatic system or a functional group (e.g., sulfonate or carboxylate, though this is unspecified in the name).

Properties

CAS No. |

37837-37-9 |

|---|---|

Molecular Formula |

C15H13K |

Molecular Weight |

232.36 g/mol |

IUPAC Name |

potassium;3-phenylprop-1-enylbenzene |

InChI |

InChI=1S/C15H13.K/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15;/h1-13H;/q-1;+1 |

InChI Key |

JLYDTVCOPGZRER-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[CH-]C=CC2=CC=CC=C2.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;3-phenylprop-1-enylbenzene typically involves the reaction of 3-phenylprop-1-enylbenzene with a potassium salt. One common method is the nucleophilic substitution reaction where a potassium halide reacts with 3-phenylprop-1-enylbenzene under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The process may involve the use of catalysts to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Potassium;3-phenylprop-1-enylbenzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are used under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Potassium;3-phenylprop-1-enylbenzene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of potassium;3-phenylprop-1-enylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following compounds share structural motifs with potassium 3-phenylprop-1-enylbenzene, enabling comparisons of molecular weight, functional groups, and applications:

Reactivity and Stability

- Ionic Nature: Potassium 3-phenylprop-1-enylbenzene is expected to exhibit high solubility in polar solvents due to its ionic character, similar to potassium 3-hydroxy-4-methoxybenzene-1-sulfonate . This contrasts with non-ionic analogs like 3-phenyldodecane, which are hydrophobic .

- Propenyl Group Reactivity: The propenyl (allyl) moiety in the target compound may undergo electrophilic addition or polymerization, akin to 3-phenyl-2-propenoic acid . However, the phosphonium salt in leverages its propenyl group for nucleophilic reactions in catalysis .

- Thermal Stability : Phosphonium salts (e.g., ) and sulfonates (e.g., ) are generally stable under moderate conditions, while alkylbenzenes () decompose at high temperatures.

Spectroscopic and Physical Properties

- Spectroscopy : The aromatic protons in the benzene ring (δ 6.5–7.5 ppm in ¹H NMR) and the propenyl group (δ 5–6 ppm for vinyl protons) would dominate the target compound’s NMR profile, resembling 3-phenyl-1-propyne () but with additional splitting due to the allyl system.

- Melting Points : Ionic compounds like potassium sulfonates () typically have higher melting points (>200°C) compared to neutral alkylbenzenes (e.g., 3-phenyldodecane, mp ~−20°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.